molecular formula C13H19NO2S B1272793 Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 40106-16-9

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B1272793
CAS No.: 40106-16-9
M. Wt: 253.36 g/mol
InChI Key: ZSABKNXVRORVFD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a heterocyclic compound with a unique structure that includes a thiophene ring fused to a cyclooctane ring.

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These changes can impact various cellular functions, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . At very high doses, the compound may exhibit toxic or adverse effects, including cellular damage and apoptosis . These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s effects on these pathways can lead to changes in the overall metabolic profile of the cell, including alterations in energy production and biosynthesis . Understanding these metabolic interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects . Studying these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often targeted to particular compartments or organelles within the cell, such as the nucleus or mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of the compound can influence its activity and function, making it an important factor in its biochemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with a suitable thiophene derivative, followed by cyclization and amination steps .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-amino-4,5,6,7-tetrahydrothiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its fused cyclooctane and thiophene rings, which impart distinct chemical and biological properties compared to other similar compounds. This unique structure may contribute to its potential as a versatile building block in synthetic chemistry and its promising biological activities .

Properties

IUPAC Name

ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-16-13(15)11-9-7-5-3-4-6-8-10(9)17-12(11)14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSABKNXVRORVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387351
Record name ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-16-9
Record name ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

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